2-Chloro-4-iodo-1-nitrobenzene
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Overview
Description
2-Chloro-4-iodo-1-nitrobenzene is an aromatic compound with the molecular formula C6H3ClINO2 It is characterized by the presence of chlorine, iodine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-1-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Benzene undergoes nitration to form nitrobenzene.
Halogenation: The nitrobenzene is then subjected to halogenation to introduce chlorine and iodine atoms at specific positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-iodo-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-withdrawing groups, the compound is reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typically involves reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Reduction: Converts the nitro group to an amine, forming 2-Chloro-4-iodo-1-aminobenzene.
Substitution: Results in the formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-iodo-1-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-1-nitrobenzene primarily involves its reactivity towards electrophiles and nucleophiles. The electron-withdrawing nitro group and halogen atoms influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The compound’s interactions with molecular targets and pathways depend on the specific reactions it undergoes .
Comparison with Similar Compounds
- 2-Chloro-4-iodo-1-methoxybenzene
- 2-Chloro-4-iodo-1-aminobenzene
- 2-Chloro-4-iodo-1-methylbenzene
Comparison: 2-Chloro-4-iodo-1-nitrobenzene is unique due to the presence of both chlorine and iodine atoms along with a nitro group, which imparts distinct reactivity compared to its analogs. For instance, 2-Chloro-4-iodo-1-methoxybenzene has a methoxy group instead of a nitro group, leading to different chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-4-iodo-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDMPIWHWAUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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